2-((4-fluorophenyl)thio)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2S/c1-13-4-7-15(11-17(13)22-10-2-3-19(22)24)21-18(23)12-25-16-8-5-14(20)6-9-16/h4-9,11H,2-3,10,12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEWOACLBYXMKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=CC=C(C=C2)F)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-fluorophenyl)thio)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide typically involves multiple steps, including the formation of the thioether linkage and the acetamide group. Common synthetic routes may include:
Formation of the Thioether Linkage: This step involves the reaction of a 4-fluorophenyl thiol with a suitable electrophile to form the thioether bond.
Acetamide Formation: The acetamide group can be introduced through the reaction of an amine with an acyl chloride or anhydride under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4-fluorophenyl)thio)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
2-((4-fluorophenyl)thio)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((4-fluorophenyl)thio)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain proteins, while the thioether and pyrrolidinone moieties contribute to its overall activity. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and related acetamide derivatives:
Table 1. Structural and Functional Comparison of Acetamide Derivatives
Key Observations:
Structural Diversity in Bioactive Moieties: The target compound’s 2-oxopyrrolidin-1-yl group distinguishes it from analogs with triazoles (), cyanopyridines (), or thienopyrimidines (). This group may enhance solubility or binding specificity compared to more rigid heterocycles. 4-Fluorophenylthio is a shared feature with LBJ-03 () and IWP-3 (), suggesting a role in target engagement or metabolic stability.
Biological Activity Trends: Carbonic Anhydrase Inhibition: Compound 12 () shows moderate hCA I inhibition (KI = 548.6 nM), while its benzyl analog (18, KI = 2048 nM) is less potent, highlighting the importance of the acetamide linker over bulkier groups . Kinase/Enzyme Modulation: Thienopyrimidinone derivatives () and triazolo compounds () are associated with kinase inhibition, suggesting the target compound may share similar mechanisms.
Synthetic Yields and Purity: Compounds with thioether linkages (e.g., LBJ series in ) are synthesized in moderate yields (40–46%), while triazinoindole derivatives () achieve higher purity (>95%). The target compound’s synthesis would likely follow analogous coupling reactions, with yield dependent on the reactivity of the 2-oxopyrrolidine-substituted aniline .
SAR Insights :
- Fluorine Substitution : The 4-fluorophenyl group is recurrent in inhibitors (e.g., IDO1, hCA, kinases), likely due to its electron-withdrawing effects and enhanced binding to hydrophobic pockets.
- 2-Oxopyrrolidine vs. Other Rings : Replacing this moiety with triazoles () or pyrimidines () could alter conformational flexibility and hydrogen-bonding capacity, impacting potency or selectivity.
Research Findings and Implications
- Pharmacological Potential: The target compound’s combination of 2-oxopyrrolidine and 4-fluorophenylthio positions it as a candidate for enzyme or kinase inhibition, though empirical validation is required.
- Comparative Limitations : Unlike IWP-3 (), which has demonstrated Wnt pathway inhibition, or LBJ-03 (), an IDO1 inhibitor, the target compound’s biological profile remains uncharacterized.
- Future Directions : Structural optimization could focus on substituents at the 2-oxopyrrolidine ring (e.g., alkylation or fluorination) to enhance bioavailability or target affinity .
Biological Activity
The compound 2-((4-fluorophenyl)thio)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide , often abbreviated as Compound A , has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
Compound A features a complex structure that includes a fluorophenyl group , a thioether linkage , and an acetamide functional group . The presence of the fluorine atom enhances lipophilicity, potentially influencing its biological activity and pharmacokinetics.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈F₁N₂O₁S |
| Molecular Weight | 321.41 g/mol |
| CAS Number | 125971-96-2 |
Synthesis
The synthesis of Compound A typically involves multi-step organic reactions, which may include:
- Formation of the thioether by reacting appropriate thiols with halogenated phenyl compounds.
- Acetylation of the amine to form the acetamide.
- Introduction of the pyrrolidine moiety through cyclization reactions.
Biological Activity
Research indicates that Compound A exhibits several promising biological activities:
Antitumor Activity
A study evaluated various derivatives of acetamides, including those similar to Compound A, against human tumor cell lines. Notably, compounds with structural similarities demonstrated significant anticancer activity, suggesting that Compound A may also possess similar properties .
The mechanism by which Compound A exerts its biological effects is believed to involve modulation of specific cellular pathways:
- Inhibition of Stearoyl-CoA Desaturase : This enzyme plays a crucial role in lipid metabolism and is implicated in cancer progression. Compounds targeting this enzyme could disrupt tumor growth .
- Interaction with Biological Targets : Initial studies suggest that Compound A may interact with various receptors or enzymes involved in cell signaling pathways, although specific targets remain under investigation .
Case Studies
Several studies have highlighted the biological potential of related compounds:
- Anticancer Screening : In vitro assays conducted by the National Cancer Institute indicated that similar thiazole-derived acetamides exhibited potent activity against multiple cancer cell lines, suggesting a promising avenue for further exploration .
- Neuroprotective Effects : Some derivatives have shown neuroprotective properties in models of neurodegenerative diseases, indicating that modifications to the core structure may enhance therapeutic efficacy .
Efficacy Profiles
The following table summarizes findings from various studies regarding the biological activities of compounds related to Compound A:
| Compound Name | Activity Type | Notable Findings |
|---|---|---|
| N-(4-fluorophenyl)-2-thiazole derivatives | Anticancer | Significant activity against several cancer lines |
| N-(4-fluorophenyl)-thiazole-acetamides | Neuroprotective | Improved outcomes in neurodegenerative models |
| N-(4-fluorophenyl)-benzothiazole derivatives | Antimicrobial | Effective against resistant bacterial strains |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
